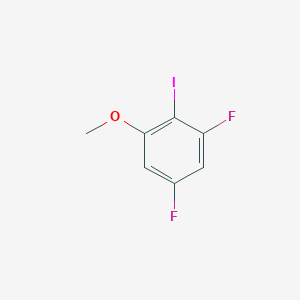
3,5-Difluoro-2-iodoanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-2-iodoanisole: is an organofluorine compound with the molecular formula C7H5F2IO . It is a derivative of anisole, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-iodoanisole typically involves the iodination and fluorination of anisole derivatives. One common method includes the use of iodine and fluorinating agents under controlled conditions to achieve selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to facilitate efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Difluoro-2-iodoanisole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted anisole derivatives, while oxidation and reduction can lead to different oxidation states of the iodine atom .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Difluoro-2-iodoanisole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique reactivity allows for the creation of complex molecules with potential therapeutic properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and reactivity .
Wirkmechanismus
The mechanism by which 3,5-Difluoro-2-iodoanisole exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting the overall reaction pathway .
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoroanisole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodoanisole: Lacks the fluorine atoms, resulting in different reactivity and stability.
3,5-Difluoro-2,4,6-trinitroanisole: A more complex derivative with additional nitro groups, used in specialized applications
Uniqueness: 3,5-Difluoro-2-iodoanisole is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and properties. The combination of these substituents allows for versatile applications in synthesis and industry, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C7H5F2IO |
|---|---|
Molekulargewicht |
270.01 g/mol |
IUPAC-Name |
1,5-difluoro-2-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5F2IO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
InChI-Schlüssel |
SJXWNUYKELZRON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


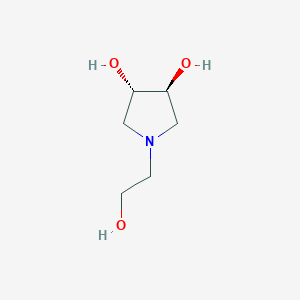
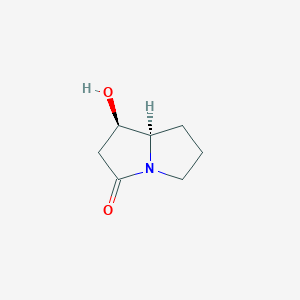

![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)
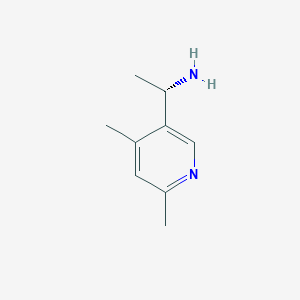

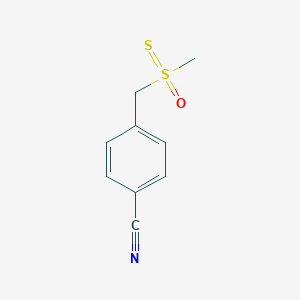

![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
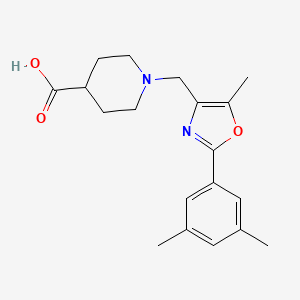
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
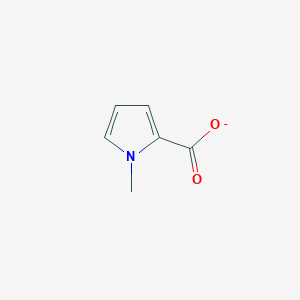

![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)
